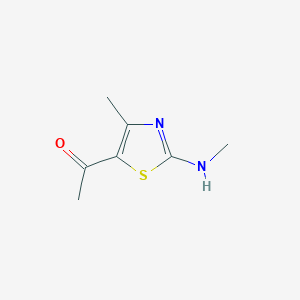

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDDILVYEDVGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628007 | |

| Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94284-66-9 | |

| Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone (CAS No. 94284-66-9): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Thiazole Building Block

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone, with the confirmed CAS number 94284-66-9, is a crucial heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a substituted thiazole ring, make it an invaluable building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutics, including potent antimicrobial agents and targeted cancer therapies. The thiazole moiety is a well-established pharmacophore, and this particular derivative serves as a key precursor for introducing functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 94284-66-9 | [1] |

| Molecular Formula | C₇H₁₀N₂OS | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically >97% | [1] |

Spectroscopic Data for Structural Elucidation:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the thiazole ring, the N-methyl group, the acetyl methyl group, and any protons on the thiazole ring itself. The chemical shifts and coupling constants would be characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the thiazole ring, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ketone, N-H stretching of the secondary amine, and C=N and C-S stretching vibrations of the thiazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound with a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) in techniques like ESI-MS.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible synthetic route based on the Hantzsch principle would involve the reaction of a suitable α-haloketone with N-methylthiourea.

Proposed Synthetic Pathway:

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Generalized):

A specific, peer-reviewed protocol for this exact molecule is not extensively documented. The following is a generalized procedure based on established Hantzsch synthesis methodologies.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.1 equivalents) dropwise at room temperature. The choice of the halogen (chloro or bromo) can influence reactivity.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

This compound is a valuable starting material for the synthesis of a variety of therapeutic agents.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors for Cancer Therapy

This thiazole derivative is a key intermediate in the synthesis of a class of potent and selective CDK9 inhibitors.[7][8][9] CDK9 is a crucial enzyme involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.[7]

Mechanism of Action of Derived CDK9 Inhibitors:

The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-based inhibitors synthesized from this intermediate act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates and thereby inhibiting its kinase activity.[10][11] The thiazole moiety and its substituents play a critical role in establishing key interactions within the active site, contributing to the potency and selectivity of the inhibitor.[8]

Caption: Competitive inhibition of CDK9 by thiazole-based inhibitors.

Novel Antimicrobial Agents

The thiazole core is present in numerous antimicrobial drugs. This compound can be utilized in reactions such as the Claisen-Schmidt condensation to synthesize thiazole-based chalcones.[12] These chalcones have shown promising antibacterial activity, in some cases exceeding that of established antibiotics like ampicillin.[12] Further derivatization of the title compound can lead to other classes of antimicrobial agents.[12]

Experimental Workflow for Synthesis of Thiazole-based Chalcones:

Caption: Workflow for the synthesis and evaluation of antimicrobial chalcones.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and commercially valuable intermediate with significant applications in drug discovery and development. Its utility as a precursor for potent CDK9 inhibitors and novel antimicrobial agents underscores its importance to the pharmaceutical industry. The Hantzsch thiazole synthesis provides a reliable method for its preparation, opening avenues for the creation of diverse libraries of bioactive molecules. A comprehensive understanding of its synthesis, characterization, and reactivity is paramount for researchers aiming to leverage this key building block in the quest for new and improved therapeutics.

References

-

Bisaillon, M., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(3), 640-59. [Link]

-

Bisaillon, M., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. ACS Publications. [Link]

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-59. [Link]

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. ACS Publications. [Link]

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. ResearchGate. [Link]

- Sigma-Aldrich. (2025).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

- Key Organics. (2017).

- BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).

- CymitQuimica. (n.d.).

-

PubChem. (n.d.). 1-[4-ethyl-2-methyl-5-[2-[2-(methylamino)ethyl]-1,3-thiazol-4-yl]-1~{H}-pyrrol-3-yl]ethanone. Retrieved from [Link]

- ResearchGate. (2006). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Formation of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

- PubMed. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents.

-

Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

Sources

- 1. 1-(4-METHYL-2-PHENYLAMINO-THIAZOL-5-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 2. 1-[4-ethyl-2-methyl-5-[2-[2-(methylamino)ethyl]-1,3-thiazol-4-yl]-1~{H}-pyrrol-3-yl]ethanone | C15H21N3OS | CID 138044459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1415233-76-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A Keystone for Drug Discovery

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The compound 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone serves as a critical intermediate and building block in the synthesis of more complex therapeutic agents, making a thorough understanding of its physicochemical properties paramount for researchers, scientists, and drug development professionals.[6]

This guide provides an in-depth exploration of the core physicochemical attributes of this compound. We will delve into the causality behind the experimental determination of these properties, offering field-proven insights and self-validating protocols to ensure scientific integrity.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for optimizing its therapeutic potential.

| Property | Predicted/Reported Value | Significance in Drug Development |

| IUPAC Name | This compound | Unambiguous chemical identification. |

| CAS Number | 94284-66-9 (Free Base)[7] | Unique registry number for database searching and regulatory purposes. |

| 1415233-76-9 (HCl Salt)[8] | ||

| Molecular Formula | C₇H₁₀N₂OS[7] | Determines the elemental composition and molecular weight. |

| Molecular Weight | 170.23 g/mol [7] | Influences diffusion rates and membrane permeability. |

| Appearance | Cream to off-white solid[9] | Basic quality control parameter. |

| Boiling Point | 281.9 ± 32.0 °C at 760 mmHg[7] | Indicates volatility and thermal stability. |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Crucial for formulation, in vitro assays, and bioavailability. |

| pKa | Estimated to be in the range of 4-6 for the thiazole nitrogen and >10 for the methylamino group. | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP | Predicted to be in the range of 1.5 - 2.5. | A measure of lipophilicity, which is critical for membrane permeability and target engagement. |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Synthesis and Purification

The synthesis of this compound can be achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2]

Protocol:

-

Thiourea Formation: React methylamine with a suitable thiocarbonylating agent (e.g., thiophosgene or a thiocarbamoyl chloride) to form N-methylthiourea.

-

Cyclocondensation: React N-methylthiourea with a 3-halo-2,4-pentanedione (e.g., 3-chloro-2,4-pentanedione) in a suitable solvent such as ethanol.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Causality Behind Experimental Choices:

-

Hantzsch Synthesis: This method is chosen for its high efficiency and versatility in creating substituted thiazoles.

-

Ethanol as Solvent: Ethanol is a polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization.

-

TLC Monitoring: This is a rapid and effective technique to track the reaction's progress, preventing the formation of byproducts due to prolonged reaction times.

-

Column Chromatography: This is a standard and highly effective method for purifying organic compounds, ensuring a high degree of purity for subsequent physicochemical studies.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Solubility Determination

A compound's solubility is a critical factor influencing its bioavailability and formulation.[10][11]

Protocol (Shake-Flask Method):

-

Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, and organic solvents like ethanol and DMSO).

-

Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) determines the extent of ionization of a compound at a given pH.[10][11]

Protocol (Potentiometric Titration):

-

Dissolve a known amount of the compound in a co-solvent system (e.g., water-methanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.[7][10]

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization

Robust analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

Thiazole-H: A singlet around δ 7.5-8.0 ppm.

-

NH: A broad singlet, the chemical shift of which will depend on concentration and temperature.

-

N-CH₃: A doublet around δ 3.0-3.3 ppm (due to coupling with the NH proton).

-

Thiazole-CH₃: A singlet around δ 2.4-2.6 ppm.

-

C(O)CH₃: A singlet around δ 2.5-2.7 ppm.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

C=O: δ 190-195 ppm.

-

Thiazole C2: δ 165-170 ppm.

-

Thiazole C4: δ 145-150 ppm.

-

Thiazole C5: δ 120-125 ppm.

-

N-CH₃: δ 30-35 ppm.

-

Thiazole-CH₃: δ 15-20 ppm.

-

C(O)CH₃: δ 25-30 ppm.

-

Diagram of Analytical Workflow:

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. media.neliti.com [media.neliti.com]

- 5. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ajptonline.com [ajptonline.com]

- 8. 1415233-76-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. langhuapharma.com [langhuapharma.com]

- 11. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Introduction

This compound is a substituted thiazole derivative of significant interest in medicinal and synthetic chemistry. The thiazole ring is a core structural component in numerous biologically active compounds and approved pharmaceuticals, including vitamin B1 (thiamine).[1][2][3] As a synthetic building block, this specific molecule serves as a precursor for more complex structures, including kinase inhibitors and novel antimicrobial agents.[4][5][6]

Given its role in drug discovery and development, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for further research. Any ambiguity in the arrangement of its atoms could lead to erroneous interpretations of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will move beyond simple data reporting to explain the scientific rationale behind each analytical choice, demonstrating a self-validating system where data from orthogonal techniques converge to provide a single, unequivocal structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of structure elucidation for organic molecules.[7] It provides unparalleled insight into the molecular skeleton by mapping the chemical environments and connectivity of hydrogen and carbon atoms. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is essential for a complete and definitive assignment.[8]

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR is the initial and most informative experiment. It reveals the number of distinct proton environments, their relative populations (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling). This allows us to identify and account for every proton in the proposed structure.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons like N-H, making them easier to observe.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (δ 2.50 ppm for DMSO-d₆).

Data Interpretation and Expected Results: The structure suggests four distinct singlet signals from the methyl groups and one signal from the amine proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Acetyl-CH₃ (H-c) | ~2.4-2.6 | Singlet | 3H | Protons on a methyl group adjacent to a carbonyl are deshielded. |

| Thiazole-CH₃ (H-a) | ~2.3-2.5 | Singlet | 3H | Protons on a methyl group attached to an aromatic-like heterocyclic ring. |

| N-CH₃ (H-b) | ~3.0-3.4 | Singlet (or Doublet) | 3H | Protons on a methyl group attached to a nitrogen atom. May appear as a doublet due to coupling with the N-H proton. |

| N-H | ~8.0-9.0 (in DMSO-d₆) | Singlet (or Quartet) | 1H | The chemical shift is highly solvent-dependent. The broadness can vary. May couple to the N-CH₃ protons.[9] |

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Causality: This experiment identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides critical information about its functional group type (e.g., carbonyl, aromatic, aliphatic) and its electronic environment. This serves as a direct confirmation of the carbon backbone.

Experimental Protocol:

-

Sample: The same sample prepared for ¹H NMR is used.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

-

Data Acquisition: A standard ¹³C experiment involves a 90-degree pulse and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 1024 or more) is typically required.

Data Interpretation and Expected Results: The structure has 7 unique carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C-g) | ~190-195 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C2 (Thiazole, C-d) | ~165-170 | Carbon in a thiazole ring bonded to two heteroatoms (S and N).[10] |

| C4 (Thiazole, C-e) | ~145-150 | Quaternary carbon in the thiazole ring attached to the methyl group. |

| C5 (Thiazole, C-f) | ~115-120 | Quaternary carbon in the thiazole ring attached to the acetyl group. |

| N-CH₃ (C-b) | ~28-32 | Aliphatic carbon attached to a nitrogen atom. |

| Acetyl-CH₃ (C-c) | ~25-30 | Aliphatic carbon of the acetyl group. |

| Thiazole-CH₃ (C-a) | ~15-20 | Aliphatic carbon of the methyl group on the thiazole ring. |

C. 2D NMR (HSQC & HMBC): Assembling the Pieces

Causality: While 1D NMR identifies the fragments, 2D NMR provides the definitive connections.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is a self-validating step to confirm the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for elucidating the connectivity of quaternary carbons and piecing the molecular fragments together. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Key HMBC Correlations for Structure Confirmation:

-

Acetyl Group Placement: Protons of the Acetyl-CH₃ (H-c) will show a strong correlation to the C=O carbon (C-g) (2-bond) and a crucial correlation to the C5 carbon of the thiazole ring (C-f) (3-bond). This definitively places the acetyl group at position 5.

-

Thiazole-CH₃ Placement: Protons of the Thiazole-CH₃ (H-a) will show correlations to the C4 (C-e) and C5 (C-f) carbons of the thiazole ring, confirming its position at C4.

-

Methylamino Group Placement: Protons of the N-CH₃ (H-b) will show a key correlation to the C2 carbon of the thiazole ring (C-d) , confirming the attachment of the methylamino group at position 2.

Caption: High-resolution mass spectrometry workflow.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common modern method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Place the sample on the ATR crystal and acquire the spectrum. Typically, 32 scans are co-added in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.

Data Interpretation and Expected Results: FTIR provides a quick checklist to verify that the main structural components are present. [11]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3300-3400 | N-H Stretch | Secondary Amine (N-H) |

| ~2900-3000 | C-H Stretch | Aliphatic (CH₃ groups) |

| ~1650-1670 | C=O Stretch | Ketone (conjugated to the thiazole ring) [10] |

| ~1550-1610 | C=N and C=C Stretch | Thiazole ring vibrations [9] |

| ~1350-1450 | C-H Bend | Aliphatic (CH₃ groups) |

Caption: FTIR spectroscopy workflow for functional group analysis.

IV. Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from three orthogonal analytical methods.

-

NMR Spectroscopy provides the definitive molecular blueprint, establishing the precise C-H framework and atom-to-atom connectivity.

-

Mass Spectrometry validates this blueprint by confirming the exact molecular formula through high-resolution mass measurement and by showing fragmentation patterns consistent with the proposed structure.

-

FTIR Spectroscopy offers a rapid and robust confirmation of the essential functional groups (ketone, secondary amine) required by the structure.

This integrated approach ensures the highest level of scientific integrity. Each technique serves as a check on the others, creating a self-validating system that removes ambiguity and provides the trustworthy, authoritative structural data required for high-level research and development.

References

-

Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1751. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. Available from: [Link]

-

Pawar, S. D., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). Available from: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro. Available from: [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available from: [Link]

-

Royal Society of Chemistry. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Ansari, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6634. Available from: [Link]

-

Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44(7), 1455-1459. Available from: [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

-

Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). THIAZOLES. III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423-431. Available from: [Link]

-

Ali, A. A.-K. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available from: [Link]

-

Tan, Z., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science, 7(1), 135-142. Available from: [Link]

-

Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. Available from: [Link]

-

Chen, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 949-963. Available from: [Link]

-

Kavitha, S., et al. (2022). Synthesis, characterization and computational studies of some novel thiazole derivatives. International Journal of Chemical Sciences, 20(2), 1-10. Available from: [Link]

-

Yilmaz, F., et al. (2017). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from: [Link]

-

Shyk, V. O., et al. (2021). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 26(23), 7132. Available from: [Link]

-

Singh, A., & Sharma, P. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-139. Available from: [Link]

-

Kaya, A. Z., & Yurttaş, L. (2025). Structures of thiazole-based derivatives (130–132) and... ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 1-[4-ethyl-2-methyl-5-[2-[2-(methylamino)ethyl]-1,3-thiazol-4-yl]-1~{H}-pyrrol-3-yl]ethanone. Retrieved from: [Link]

-

PubChem. (n.d.). 1-(Thiazol-4-yl)ethanone. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

-

Lozynskyi, A. V., et al. (2018). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from: [Link]

-

Urkis, T., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Crystal structure, spectroscopic investigations, and density functional studies of (Z)-2-(1H-imidazol-1-yl)-1-(3-methyl-3-mesitylcyclobutyl)ethanone oxime. Retrieved from: [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

The Biological Versatility of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A Technical Guide for Drug Discovery

This technical guide provides an in-depth exploration of the biological activities associated with the thiazole derivative, 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone, and its analogues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the therapeutic potential of this chemical scaffold. The guide will delve into the synthesis, mechanism of action, and diverse biological applications of these compounds, supported by experimental data and established research.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of a multitude of biologically active molecules.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] The compound this compound is a key intermediate in the synthesis of many of these potent derivatives, making it a molecule of significant interest in pharmaceutical research.[4][5] This guide will elucidate the known biological activities stemming from this core structure, providing a foundation for future drug discovery and development efforts.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common synthetic route involves the Hantzsch thiazole synthesis, which utilizes α-haloketones and thiourea or its derivatives.[2] For instance, the related compound 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is synthesized from 2-chloroacetylacetone and thiourea.[6] The structural versatility of the 2-aminothiazole ring allows for facile modification at various positions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[7][8]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂OS | [5] |

| Molecular Weight | 170.23 g/mol | [5] |

| Boiling Point | 281.9±32.0°C at 760 mmHg | [5] |

Diverse Biological Activities and Therapeutic Potential

The this compound scaffold has been a fertile ground for the discovery of compounds with a range of biological activities. The following sections will detail the most significant of these, providing insights into their mechanisms of action and therapeutic promise.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of derivatives of this compound. These compounds have demonstrated efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

One notable study involved the synthesis of novel thiazole-based chalcones through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. The resulting compounds exhibited antibacterial properties superior to the standard antibiotics ampicillin and, in many cases, streptomycin.[3] Further research into (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones also revealed potent antimicrobial activity against a range of microorganisms, often exceeding that of reference drugs.[9]

The proposed mechanism for the antimicrobial action of these thiazole derivatives often involves the disruption of essential cellular processes in the target microorganisms. While the exact mechanisms can vary depending on the specific derivative, potential targets include cell wall synthesis, protein synthesis, and nucleic acid replication.

Anticancer Activity

The 2-aminothiazole core is a prominent feature in a number of potent anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

A significant area of investigation has been the development of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs).[10] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.[11] More recently, 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been discovered as novel CDK12 inhibitors for the potential treatment of esophageal squamous cell carcinoma.[12]

Beyond CDK inhibition, derivatives of this scaffold have been evaluated for broader antitumor activities. For instance, a series of 2-aminothiazole derivatives were screened against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with some compounds exhibiting potent antitumor effects.[13] Another study synthesized and screened 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones for their anticancer activities.[6] The mechanisms underlying these activities are likely multifactorial and may involve the induction of apoptosis through various cellular pathways.

Enzyme Inhibition

The versatility of the 2-aminothiazole scaffold extends to the inhibition of various other enzymes implicated in disease.

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with the pathology of many inflammatory diseases. Researchers have explored 2-aminothiazole derivatives as potential iNOS inhibitors. Structure-activity relationship studies have shown that the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can enhance inhibitory activity and selectivity for iNOS.[7]

Ecto-5'-nucleotidase (e5'NT) is a membrane-bound enzyme that plays a role in extracellular purinergic signaling. Its upregulation is linked to conditions such as inflammation, hypoxia, and cancer.[14] A series of (E)-1-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives were synthesized and evaluated as potent e5'NT inhibitors. Molecular docking studies were also employed to understand the binding interactions between these inhibitors and the active site of the enzyme.[14]

Experimental Protocols

To facilitate further research in this area, this section provides a generalized, step-by-step methodology for the synthesis and preliminary biological evaluation of derivatives of this compound.

General Synthesis of Thiazole-Based Chalcones

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Aldehyde: Add the desired aromatic aldehyde (1 equivalent) to the solution.

-

Catalysis: Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the solid product, wash with water, and recrystallize from an appropriate solvent to obtain the purified chalcone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot samples from the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Conclusion and Future Directions

The chemical scaffold of this compound has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The research highlighted in this guide demonstrates its significant potential in the fields of antimicrobial and anticancer therapy, as well as in the targeted inhibition of enzymes implicated in various diseases.

Future research should continue to explore the vast chemical space around this core structure. The application of combinatorial chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel derivatives with enhanced potency and selectivity. Furthermore, a deeper understanding of the mechanisms of action of these compounds through advanced biochemical and molecular biology techniques will be crucial for their translation into clinically effective therapeutic agents. The continued investigation of this compound and its analogues holds great promise for addressing unmet medical needs.

References

- Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed.

- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- 1-(4-METHYL-2-PHENYLAMINO-THIAZOL-5-YL)-ETHANONE synthesis. Chemicalbook.

- Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.

- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone. Chem-Impex.

- This compound. MySkinRecipes.

- Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone.

- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents. PubMed.

- Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors. PubMed.

- 1-[4-ethyl-2-methyl-5-[2-[2-(methylamino)ethyl]-1,3-thiazol-4-yl]-1~{H}-pyrrol-3-yl]ethanone. PubChem.

- 1-(4-methyl-1,3-thiazol-5-yl)ethanone. Santa Cruz Biotechnology.

- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI.

- Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.

- Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research.

- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed.

- In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives.

- N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [myskinrecipes.com]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of Dasatinib, a Potent Tyrosine Kinase Inhibitor Synthesized from 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Thiazole Building Block to a Leukemia Powerhouse

The compound 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone serves as a critical chemical intermediate in the synthesis of Dasatinib, a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of certain leukemias.[1][2] While the precursor itself is not the active pharmacological agent, understanding its role highlights the intricate chemistry that underpins modern targeted cancer therapies. This guide delves into the core mechanism of action of Dasatinib, providing an in-depth exploration of its molecular targets, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function.

Dasatinib is a potent oral medication primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Its development was a significant step forward in oncology, particularly for patients who had developed resistance to the first-generation TKI, imatinib.[4][5]

The Central Role of the BCR-ABL Oncoprotein in CML

To comprehend Dasatinib's mechanism, one must first understand the molecular driver of CML: the BCR-ABL fusion protein.[6][7] This aberrant protein arises from a chromosomal translocation known as the Philadelphia chromosome, where a piece of chromosome 9 containing the ABL1 gene fuses with the BCR gene on chromosome 22.[8][9] The resulting BCR-ABL protein possesses constitutively active tyrosine kinase activity, meaning it is always "on," leading to uncontrolled cell proliferation and survival.[7][8][9] This unchecked kinase activity drives the pathogenesis of CML.[6][10]

Dasatinib's Primary Mechanism: Potent Inhibition of BCR-ABL Kinase

Dasatinib's primary mechanism of action is the potent inhibition of the BCR-ABL kinase.[8][11] It binds to the ATP-binding site of the ABL kinase domain, effectively blocking the enzyme's ability to phosphorylate its downstream substrates.[8][9] This blockade of phosphorylation is the critical event that halts the oncogenic signaling cascade.

A key feature that distinguishes Dasatinib from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[8][11] Imatinib preferentially binds to the inactive state. This dual-binding capability allows Dasatinib to be effective against many imatinib-resistant BCR-ABL mutations that lock the kinase in its active conformation.[8][11]

Signaling Pathways Disrupted by Dasatinib

By inhibiting BCR-ABL, Dasatinib effectively shuts down multiple downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells.

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pathways.

Broadening the Spectrum: Inhibition of SRC Family Kinases

Beyond BCR-ABL, Dasatinib is a potent inhibitor of SRC family kinases (SFKs), including SRC, LCK, YES, and FYN.[11][12] This multi-targeted nature contributes significantly to its efficacy.[4] SFKs are non-receptor tyrosine kinases involved in a multitude of cellular processes, such as cell growth, differentiation, adhesion, and migration.[13][14] In the context of cancer, particularly leukemia, SFKs can play a role in disease progression and resistance to therapy.[14] The inhibition of SFKs by Dasatinib is thought to contribute to its activity in both CML and Ph+ ALL.[11][15]

Kinase Inhibition Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of key kinases, demonstrating its multi-targeted profile.

| Kinase Target | IC50 (nM) |

| BCR-ABL | <1 |

| SRC | 0.5 |

| LCK | 1.1 |

| YES | 0.4 |

| FYN | 2.8 |

| c-KIT | 5.5 |

| PDGFRβ | 16 |

| EPHA2 | 15 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data synthesized from multiple sources.[11][12][16]

Overcoming Resistance: A Key Clinical Advantage

A significant number of patients treated with imatinib eventually develop resistance, often due to point mutations in the BCR-ABL kinase domain.[17] Dasatinib's ability to bind to different conformations of the ABL kinase allows it to overcome resistance caused by many of these mutations.[5][11] However, the T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to both imatinib and Dasatinib.[17][18]

Mechanisms of resistance to Dasatinib can be either BCR-ABL dependent (e.g., T315I mutation) or BCR-ABL independent, where cancer cells activate alternative survival pathways.[18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of a compound like Dasatinib against a specific kinase, an in vitro kinase inhibition assay is a fundamental experiment.

Objective:

To measure the half-maximal inhibitory concentration (IC50) of Dasatinib against BCR-ABL kinase.

Materials:

-

Recombinant human BCR-ABL enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for BCR-ABL

-

Dasatinib (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader (luminometer)

Methodology:

-

Prepare Reagents: Serially dilute Dasatinib in DMSO to create a range of concentrations. Prepare master mixes of the BCR-ABL enzyme and the peptide substrate in kinase buffer.

-

Assay Setup: Add the Dasatinib dilutions to the wells of a 384-well plate. Also include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add the BCR-ABL enzyme to all wells except the negative controls.

-

Initiate Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Plot the kinase activity (luminescence) against the logarithm of the Dasatinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The journey from the chemical precursor this compound to the life-saving drug Dasatinib is a testament to the power of targeted drug design. Dasatinib's core mechanism of action lies in its potent, dual-conformational inhibition of the BCR-ABL oncoprotein and its broader activity against SRC family kinases. This multi-targeted approach not only provides a powerful therapeutic option for patients with CML and Ph+ ALL but also serves as a paradigm for the development of next-generation kinase inhibitors. Understanding this mechanism at a molecular level is paramount for optimizing its clinical use, overcoming resistance, and designing future anticancer agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [myskinrecipes.com]

- 3. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 4. nbinno.com [nbinno.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 9. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]

- 10. The role of Bcr-Abl in chronic myeloid leukemia and stem cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 12. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Kinases of the Src family: structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Src family kinase - Wikipedia [en.wikipedia.org]

- 15. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminothiazole Derivatives

Foreword: The Enduring Legacy and Bright Future of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The 2-aminothiazole scaffold is a quintessential example of such a "privileged structure."[1] This five-membered heterocycle, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a recurring motif in a multitude of clinically significant therapeutics, from the anti-ulcer agent Famotidine to the potent anti-leukemia drug Dasatinib.[2][3] Its prevalence is a testament to its unique physicochemical properties and its ability to engage in key interactions with a wide array of biological targets. This versatility has rendered the 2-aminothiazole core a subject of intense and ongoing investigation, leading to its association with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4]

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this remarkable scaffold. We will move beyond a superficial overview to provide a detailed exploration of its synthesis, with a particular focus on the causality behind experimental choices. We will delve into the critical structure-activity relationships that govern its therapeutic potential and present field-proven protocols and workflows. Our objective is to equip you not only with the knowledge of established methods but also with the insights necessary to innovate and contribute to the ever-evolving story of 2-aminothiazole derivatives.

Part 1: Core Synthetic Methodologies: From Classic Reactions to Modern Innovations

The construction of the 2-aminothiazole ring is a foundational task in the synthesis of its derivatives. While numerous methods have been developed, the Hantzsch thiazole synthesis remains the most prominent and widely utilized approach.[5]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First reported by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[6] Its enduring popularity is due to its reliability, generally high yields, and the use of readily available starting materials.[7]

Mechanistic Insights: A Step-by-Step Deconstruction

Understanding the mechanism of the Hantzsch synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a well-defined sequence of nucleophilic attack and cyclization:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This step is often the rate-determining step and is facilitated by the good leaving group ability of the halide.

-

Intramolecular Cyclization: The resulting S-alkylated intermediate undergoes an intramolecular nucleophilic attack by one of the nitrogen atoms of the thiourea onto the carbonyl carbon of the ketone. This forms a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[8]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable method for the synthesis of a common 2-aminothiazole derivative.[7][9]

-

Materials:

-

Acetophenone (0.1 mol, 12.02 g)

-

Thiourea (0.2 mol, 15.22 g)

-

Iodine (0.1 mol, 25.38 g)

-

Methanol or Ethanol

-

Diethyl ether

-

Ammonium hydroxide solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone, thiourea, and iodine.

-

Add a suitable solvent like methanol or ethanol.

-

Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

-

Pour the mixture into a beaker containing a dilute solution of ammonium hydroxide to neutralize any acid formed and precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from methanol or ethanol to obtain pure 2-amino-4-phenylthiazole.

-

Modern Synthetic Innovations

While the Hantzsch synthesis is a workhorse, concerns over the use of lachrymatory and toxic α-haloketones have driven the development of more efficient and environmentally friendly methods.

One-Pot Syntheses from Ketones

A significant advancement is the development of one-pot procedures that generate the α-haloketone in situ. This avoids the need to isolate the hazardous intermediate. A common approach involves the reaction of a ketone with thiourea in the presence of an oxidizing agent like copper(II) bromide or iodine.[10][11]

Microwave-Assisted Synthesis: A Green Chemistry Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[12] For the synthesis of 2-aminothiazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[13][14]

-

Illustrative Microwave Protocol:

-

In a microwave-safe vessel, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and a catalytic amount of iodine (0.01 mol).

-

Irradiate the mixture in a microwave reactor at a suitable power (e.g., 170 W) for 5-15 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the vessel and pour the contents into ice water to precipitate the product.

-

Filter, dry, and recrystallize the product.[13]

-

Part 2: 2-Aminothiazole Derivatives in Drug Discovery and Development

The true value of the 2-aminothiazole scaffold lies in its adaptability for drug design. By strategically modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic effects.

Structure-Activity Relationships (SAR): Decoding the Blueprint for Biological Activity

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 2-aminothiazole derivatives, substitutions at the N-2, C-4, and C-5 positions have been extensively explored.

| Position | Substitution | Impact on Biological Activity | Example Application | Reference |

| N-2 | Acyl groups, substituted phenyl rings | Often crucial for target engagement and potency. Can modulate solubility and metabolic stability. | Anticancer, Antimycobacterial | [15] |

| C-4 | Aryl groups (e.g., phenyl, pyridyl) | Can significantly influence potency and selectivity. Often involved in key interactions with the target protein. | Kinase inhibitors, Antimicrobial | [15] |

| C-5 | Small alkyl groups, halogens | Can fine-tune activity and selectivity. Bulky substituents are often detrimental. | Anticancer, Anti-inflammatory | [3] |

Quantitative Structure-Activity Relationship (QSAR) studies have further refined our understanding, creating predictive models for the biological activity of novel 2-aminothiazole derivatives.[16][17][18] These models use computational descriptors to correlate molecular features with inhibitory activity, guiding the design of more potent compounds.[19]

Case Study: Dasatinib - A 2-Aminothiazole-Based Kinase Inhibitor

Dasatinib is a powerful oral medication used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] It exemplifies the successful application of the 2-aminothiazole scaffold in targeted cancer therapy.

Mechanism of Action: Dasatinib functions as a multi-targeted tyrosine kinase inhibitor.[20] In CML, the BCR-ABL fusion protein exhibits uncontrolled kinase activity, driving cancer cell proliferation. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its function and blocking downstream signaling pathways that promote cell growth.[2] This leads to apoptosis (programmed cell death) of the cancer cells. Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase, making it effective against many imatinib-resistant mutations.[21]

Caption: Mechanism of tyrosine kinase inhibition by Dasatinib.

Experimental Workflow for Biological Evaluation: A Roadmap for Anticancer Screening

The journey from a newly synthesized compound to a potential drug candidate involves a rigorous series of biological evaluations. The following workflow outlines a typical process for the in vitro screening of 2-aminothiazole derivatives for anticancer activity.

Caption: A generalized workflow for in vitro anticancer screening.

Generalized Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[22]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: Treat the cells with a range of concentrations of the 2-aminothiazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[23]

-

Part 3: Conclusion and Future Perspectives

The 2-aminothiazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its remarkable biological versatility, ensures its continued relevance in the quest for novel therapeutics. The evolution from the classical Hantzsch synthesis to more efficient, one-pot, and green methodologies reflects the broader trends in organic chemistry towards sustainability and efficiency.

Looking ahead, the future of 2-aminothiazole research is bright. The application of computational tools like QSAR and molecular docking will continue to accelerate the discovery of new lead compounds with enhanced potency and selectivity.[18] Furthermore, the exploration of novel biological targets for 2-aminothiazole derivatives beyond the well-trodden paths of kinase inhibition and antimicrobial activity holds immense promise. As our understanding of disease biology deepens, this privileged scaffold is poised to play an even more significant role in the development of next-generation medicines.

References

Sources

- 1. scilit.com [scilit.com]

- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 13. jusst.org [jusst.org]

- 14. jusst.org [jusst.org]

- 15. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 21. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. rjpbcs.com [rjpbcs.com]

role of thiazole compounds in medicinal chemistry

An In-depth Technical Guide to the Role of Thiazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have rendered it a privileged scaffold in the design of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the multifaceted role of thiazole compounds in drug discovery and development. We will delve into the fundamental chemical properties that underpin its biological activity, survey key synthetic methodologies, and examine its diverse applications across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. Through an analysis of structure-activity relationships and mechanisms of action, this document aims to equip researchers with the foundational knowledge and field-proven insights necessary to innovate within this critical area of medicinal chemistry.

The Thiazole Scaffold: A Privileged Pharmacophore

The thiazole ring is a five-membered heterocyclic compound with the molecular formula C₃H₃NS.[1] Its significance in medicinal chemistry stems from its ability to serve as a versatile scaffold for a wide array of biologically active derivatives.[1][2] The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons from the sulfur atom, imparts stability and allows for various chemical modifications.[2][3] This unique electronic structure, featuring an electron-donating sulfur atom and an electron-accepting nitrogen atom, facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.[3][4]

The thiazole moiety is not only a synthetic pharmacophore but is also found in nature, most notably in thiamine (Vitamin B1), which is essential for neurological function.[2][5] Its presence in clinically successful drugs across diverse therapeutic areas underscores its importance as a "privileged" structure in drug design.[5][6][7]

Synthetic Strategies for Thiazole Derivatives: Building the Core

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiazole core, which in turn influences the compound's biological activity.

Hantzsch Thiazole Synthesis